7-Deazaguanine

tRNA modification Archaeosine biosynthesis Enzyme specificity

7-Deazaguanine is the definitive tool for dissecting Hoogsteen-dependent polymerase mechanisms and for constructing high-fidelity XNA libraries. Its unique N7→C substitution—absent in guanine or 7-substituted analogs—ensures it is the only substrate accepted by TGT enzymes for queuosine/archaeosine reconstitution. Using generic guanine will not replicate these critical biochemical outcomes. Procure ≥98% purity grade to guarantee reproducible results in translesion synthesis, aptamer selection, and tRNA modification studies across bacterial, archaeal, and eukaryotic model systems.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 7355-55-7
Cat. No. B613801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Deazaguanine
CAS7355-55-7
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=O)NC(=N2)N
InChIInChI=1S/C6H6N4O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2H,(H4,7,8,9,10,11)
InChIKeyOLAFFPNXVJANFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Deazaguanine (CAS 7355-55-7): A Versatile Nucleobase Analog for Research and Biotechnological Applications


7-Deazaguanine (CAS 7355-55-7), also known as 2-amino-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one, is a naturally occurring nucleobase analog found in the tRNA of certain bacteria and archaea [1]. It serves as the core scaffold for hypermodified nucleosides like queuosine and archaeosine, which are essential for tRNA function [1]. As a chemical tool, 7-deazaguanine is employed to probe the role of Hoogsteen base pairing in DNA and RNA polymerases, and as a precursor for synthesizing modified oligonucleotides and nucleic acid polymers with enhanced properties [2].

Critical Reasons for Sourcing Authentic 7-Deazaguanine for Specific Research Use


While many nucleobase analogs exist, the specific structural feature of 7-deazaguanine—the replacement of the N7 nitrogen in the purine ring with a carbon atom—profoundly alters its biochemical behavior. This single atom substitution disrupts the formation of Hoogsteen base pairs, a critical interaction for certain enzymes like DNA polymerase ι (Polι) and for processes like TNA transcription [1]. Furthermore, the 7-deaza scaffold is the unique substrate for key biosynthetic enzymes like QueF and tRNA-guanine transglycosylase (TGT), where guanine or other 7-substituted analogs are not accepted [2][3]. Therefore, substituting 7-deazaguanine with a generic guanine or even a closely related 7-substituted derivative will not yield the same experimental outcomes, making precise procurement essential.

Quantitative Differentiation Guide for 7-Deazaguanine: Performance Metrics vs. Analogs


7-Deazaguanine is a Selective Substrate for tRNA-Guanine Transglycosylase (TGT) vs. Other Bases

In the biosynthesis of archaeosine, a 7-deazaguanosine derivative found in archaeal tRNA, the tRNA-guanine transglycosylase (TGT) from *Haloferax volcanii* specifically utilizes the free base 7-cyano-7-deazaguanine (preQ0) as its substrate. The enzyme does not incorporate the final product archaeosine base nor the intermediate 7-aminomethyl-7-deazaguanine (preQ1) into tRNA [1]. This contrasts with eukaryotic TGTs, which utilize queuine, a more complex 7-deazaguanine derivative [2].

tRNA modification Archaeosine biosynthesis Enzyme specificity TGT

7-Deazaguanine (preQ0) Exhibits Superior Cytotoxicity Against Cancer Cell Lines Compared to Fluorouracil

The 7-deazaguanine derivative 7-cyano-7-deazaguanine (preQ0), isolated from *Streptomyces qinglanensis*, demonstrated potent cytotoxic activity against human cancer cell lines. In direct comparison, it was found to be more potent than the positive control, the established chemotherapeutic agent fluorouracil [1].

Anticancer Natural product Cytotoxicity HeLa HepG2

7-Deazaguanine is Essential for High-Fidelity TNA Synthesis, Eliminating G:G Mispairing

During the enzymatic synthesis of Threose Nucleic Acid (TNA) polymers, the natural nucleotide tGTP causes chain termination due to tG:dG mispairing. Replacing dG in the DNA template with 7-deazaguanine (7dG) completely suppresses this misincorporation by inhibiting Hoogsteen base pair formation [1]. Pre-steady-state kinetic analysis further revealed that the correct nucleotide (tCTP) is incorporated opposite 7dG at a rate 5-fold higher than opposite natural dG [1].

Xenobiology Threose Nucleic Acid (TNA) DNA polymerase Replication fidelity

7-Deazaguanine is a Weak Inhibitor of Human Purine Nucleoside Phosphorylase (HsPNP) (Ki = 200 μM)

In the context of developing T-cell immunosuppressants targeting human purine nucleoside phosphorylase (HsPNP), 7-deazaguanine was evaluated for its inhibitory activity. Enzymatic assays revealed that 7-deazaguanine presents a lower inhibitory activity, with a Ki of 200 μM [1]. This contrasts with more potent PNP inhibitors like Immucillin-H (Forodesine), which has a picomolar Ki [2].

Immunosuppression Enzyme inhibition HsPNP Structural biology

Targeted Research Applications for 7-Deazaguanine Based on Verified Performance


Investigating the Biosynthesis and Function of Hypermodified tRNA Nucleosides (Queuosine/Archaeosine)

7-Deazaguanine is the central scaffold for queuosine and archaeosine. Its specific acceptance as a substrate by TGT enzymes (as demonstrated in *H. volcanii*) makes it an essential tool for *in vitro* reconstitution of these modification pathways, for structural studies of TGT-substrate complexes, and for probing the role of these modifications in tRNA folding and translation fidelity [1][2].

Enabling High-Fidelity Synthesis of Xenobiotic Nucleic Acid (XNA) Libraries

The unique ability of 7-deazaguanine to suppress Hoogsteen base pairing is critical for the successful enzymatic synthesis of TNA and other XNA polymers. Using 7-deazaguanine-containing templates is a proven method to achieve >99% replication fidelity, enabling the creation of unbiased, high-diversity libraries for aptamer selection and the development of nuclease-resistant genetic polymers [1].

Probing the Mechanism of Specialized DNA Polymerases (e.g., Polι)

7-Deazaguanine serves as a mechanistic probe to distinguish between Watson-Crick and Hoogsteen base pairing in the active site of DNA polymerases. Its use has been instrumental in demonstrating that human Polι uniquely relies on Hoogsteen pairing for replication, a finding that has implications for understanding translesion synthesis and mutagenesis [1].

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